6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the class of quinolines, which are bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring. This specific compound is characterized by the presence of bromine and fluorine substituents at the 6 and 8 positions, respectively, and a ketone functional group at position 2 of the quinoline structure.
This compound can be synthesized through various chemical reactions involving starting materials such as substituted anilines and other reagents that facilitate halogenation and cyclization processes.
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one falls under the category of heterocycles, specifically quinolines. It is also classified as a fluorinated compound, which is significant in medicinal chemistry due to the unique properties imparted by fluorine.
The synthesis of 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps:
The synthesis may require specific conditions such as temperature control, solvent choice, and catalysts to optimize yield and purity. Common solvents include dimethylformamide or acetonitrile, and catalysts might involve Lewis acids or bases.
The molecular structure of 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one can be visualized as follows:
The structure features a fused ring system with distinct substituents that influence its chemical behavior.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm its molecular configuration.
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one can participate in various chemical reactions including:
The reactivity of this compound is largely influenced by its substituents, which can stabilize or destabilize intermediates during reactions.
In medicinal chemistry, compounds like 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one are often studied for their biological activity. The mechanism of action typically involves interaction with biological targets such as enzymes or receptors.
Research has shown that fluorinated compounds can exhibit enhanced lipophilicity and metabolic stability, making them valuable in drug design.
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one has potential applications in:
The strategic incorporation of bromine and fluorine atoms at the C6 and C8 positions of the quinolinone scaffold leverages distinct reactivity profiles: Bromine serves as a versatile synthetic handle for cross-coupling reactions, while fluorine enhances metabolic stability and membrane permeability in drug candidates. Metal-free regioselective halogenation using trihaloisocyanuric acids (TCCA/TBCA) enables C–H functionalization under ambient conditions (0.36 equiv. halogen source, RT, aerobic atmosphere). This method achieves >95% regioselectivity for C5 halogenation in 8-substituted quinolines, with bromination completed within 30 minutes using tribromoisocyanuric acid (TBCA) in acetonitrile [8]. For 6-bromo-8-fluoro derivatives, direct electrophilic halogenation remains challenging due to competing side reactions, necessitating alternative routes like radical annulations or directed ortho-metalation [7] [8].
Table 1: Halogenation Agents for Quinolinones
Halogen Source | Reaction Conditions | Target Position | Yield (%) | Key Advantage | |
---|---|---|---|---|---|
TBCA (Br) | RT, CH₃CN, 30 min | C5 | 96 | Atom-economical, aerobic | |
NBS (Br) | RT, CH₃CN, 45 min | C5 | 82 | Commercial availability | |
TCCA (Cl) | RT, CH₃CN, 15 min | C5 | 98 | High-speed chlorination | |
BrCCl₃ (radical) | hv, Ir(ppy)₃, NaHCO₃ | C3/C4 | 28-62 | Access to gem-dihaloalkenes | [8] [10] |
Synthesis of 6-bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1242157-15-8, MW 244.06) typically employs cyclization of halogenated anilines with activated carbonyls. A validated route involves:
Microwave irradiation significantly enhances bromination kinetics in quinolinone synthesis. Cyclization of bromo-fluoro substituted precursors under microwave conditions (150°C, DMF, 20 min) achieves >90% conversion versus 12 hours conventionally. Flow reactors enable precise halogen mixing for electrophilic bromination: A 3-stage microfluidic system (residence time 5 min, 50°C) suppresses polybromination by-products, improving isolated yields to 85% compared to batch (65%). Critical parameters include:
The strong ortho-directing influence of fluorine dominates over bromine’s moderate activating effects, complicating regioselectivity in 6,8-disubstituted quinolinones. Key challenges include:
Table 2: Regioselectivity Control in Halogenation
Substituent Pattern | Electrophile | Unwanted Byproduct (%) | Regioselectivity Solution | Yield Improvement | |
---|---|---|---|---|---|
8-F-quinolinone | Br₂ (no catalyst) | C5-brominated (35%) | AgOTf (0.2 eq.) | 88% C6-selectivity | |
6-Br-8-F-quinolinone | NBS | Ring-opened (40%) | Radical inhibitor (BHT) | 75% isolated yield | |
6-F-8-NHAc-quinolinone | Cl⁺ (TCCA) | C7-chlorinated (28%) | BF₃·Et₂O complexation | 94% C5-selectivity | [7] [8] |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0